molecular formula C10H16ClNS B13339634 2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride

2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride

Cat. No.: B13339634
M. Wt: 217.76 g/mol
InChI Key: HPTCNZSZHXWCOS-UHFFFAOYSA-N
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Description

2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is an organic compound with a unique structure that includes a cyclopentane ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a cyclopentadiene derivative in the presence of sulfur to form the thiophene ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like diethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiophene derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the hydrochloride salt form can also affect its solubility and stability, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

2-propan-2-yl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine;hydrochloride

InChI

InChI=1S/C10H15NS.ClH/c1-6(2)10-9(11)7-4-3-5-8(7)12-10;/h6H,3-5,11H2,1-2H3;1H

InChI Key

HPTCNZSZHXWCOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=C(S1)CCC2)N.Cl

Origin of Product

United States

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